(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid
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Overview
Description
(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid is an organic compound with the molecular formula C9H12O4S. It is a derivative of methanesulfonic acid, featuring a phenolic group substituted with two methyl groups at the 3 and 5 positions. This compound is known for its strong acidity and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid typically involves the sulfonation of 2-hydroxy-3,5-dimethylphenol. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced phenolic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler analog without the phenolic group.
Toluene-4-sulfonic acid: Contains a toluene group instead of the dimethylphenol group.
Benzenesulfonic acid: Lacks the hydroxyl and methyl substituents.
Uniqueness
(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid is unique due to the presence of both the phenolic and sulfonic acid groups, which confer distinct chemical properties. The methyl groups at the 3 and 5 positions enhance its stability and reactivity compared to other sulfonic acids.
Properties
CAS No. |
802893-54-5 |
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Molecular Formula |
C9H12O4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dimethylphenyl)methanesulfonic acid |
InChI |
InChI=1S/C9H12O4S/c1-6-3-7(2)9(10)8(4-6)5-14(11,12)13/h3-4,10H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
ALSZOQWHLNDUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CS(=O)(=O)O)O)C |
Origin of Product |
United States |
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